1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride
Overview
Description
1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride is an organic compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a chlorobenzyl group and a methoxyphenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 4-methoxyphenylhydrazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazones or amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazones or amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic transformations.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its structural features could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicine, derivatives of hydrazines are known for their therapeutic applications. This compound may be explored for its potential use in developing new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride would depend on its specific application. In a biological context, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorobenzyl and methoxyphenyl groups could play a role in binding to molecular targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-1-phenylhydrazine hydrochloride
- 1-(4-Methoxybenzyl)-1-phenylhydrazine hydrochloride
- 1-(4-Chlorophenyl)-1-(4-methoxyphenyl)hydrazine hydrochloride
Uniqueness
1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride is unique due to the presence of both chlorobenzyl and methoxyphenyl groups. These functional groups may impart distinct chemical reactivity and biological activity compared to other hydrazine derivatives. The combination of these groups could enhance the compound’s potential as a versatile reagent in organic synthesis and as a candidate for pharmaceutical development.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O.ClH/c1-18-14-8-6-13(7-9-14)17(16)10-11-2-4-12(15)5-3-11;/h2-9H,10,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCIXQARVUNTKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596753 | |
Record name | 1-[(4-Chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20955-94-6 | |
Record name | 1-[(4-Chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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